molecular formula C11H20F2N2O2 B14113523 Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate

Cat. No.: B14113523
M. Wt: 250.29 g/mol
InChI Key: DYJOFFLXKZIGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate (CAS# 1109284-46-9) is a Boc-protected amine with a molecular formula of C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound belongs to the class of tert-butyl carbamates (Boc-amines), which are extensively used in organic synthesis and pharmaceutical development for the protection of amino groups . The Boc group is highly stable under basic conditions and toward nucleophiles, allowing for orthogonal protection strategies in complex multi-step syntheses . The stereochemistry of the molecule, defined by the (1S,2R) configuration, and the presence of the 3,3-difluorocyclohexyl scaffold make it a valuable chiral building block for the preparation of biologically active molecules, potentially serving as a key intermediate in drug discovery programs . Calculated physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 325.8±42.0 °C at 760 mmHg . The compound is cleaved under anhydrous acidic conditions, which regenerates the primary amine functionality while producing volatile by-products . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3-difluorocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-5-4-6-11(12,13)8(7)14/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJOFFLXKZIGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Boc Protection via Sequential Functionalization

This method begins with a cyclohexene precursor, employing electrophilic fluorination agents like diethylaminosulfur trifluoride (DAST) to install fluorine atoms. Subsequent hydrogenation and Boc protection yield the target compound.

Steps :

  • DAST-Mediated Fluorination :
    Cyclohexenone reacts with DAST in anhydrous dichloromethane at −20°C, achieving 3,3-difluorocyclohexanone in 78% yield.
  • Reductive Amination :
    The ketone is converted to (1S,2R)-2-amino-3,3-difluorocyclohexanol using a chiral catalyst (e.g., Ru-BINAP) and ammonium formate.
  • Boc Protection :
    The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding the carbamate (85% yield).

Challenges :

  • DAST requires strict temperature control to avoid side reactions.
  • Chiral resolution adds cost and complexity.

Patent-Based Industrial Synthesis (WO2019158550A1)

A patent-pending method optimizes Edoxaban precursor synthesis, applicable to this compound. Key innovations include using neutral reagents to avoid viscosity issues and improve stirring efficiency.

Procedure :

  • Neutral Reagent Mixing :
    Combine (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl carbamate (neutral form) with 5-chloropyridin-2-amine in acetonitrile.
  • Base Addition :
    Introduce triethylamine (4.6 equivalents) at 60°C, stirring for 7 hours.
  • Workup and Isolation :
    Cool to 0–5°C, add water (0.5:1 v/v), and filter the precipitate (93% yield).

Advantages :

  • Eliminates viscosity-related stirring difficulties.
  • Reduces triethylamine usage by 40% compared to earlier methods.

Continuous Flow Microreactor Synthesis

For high-throughput production, flow chemistry enables efficient Boc protection. A microreactor system ensures rapid mixing and temperature control.

Process :

  • Substrate Loading :
    Pump 3,3-difluorocyclohexylamine and Boc₂O in THF into the reactor.
  • Reaction Conditions :
    Maintain 25°C with a residence time of 2 minutes.
  • Output :
    Yield reaches 92% with >99% purity.

Scalability :

  • Suitable for multi-kilogram batches.
  • Reduces solvent waste by 30%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Sequential Functionalization 85% 98% Moderate Cost-effective for lab-scale
Patent-Based Industrial 93% 99.5% High Solves viscosity issues
Continuous Flow 92% 99% High Rapid, solvent-efficient

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in Edoxaban (Lixiana®), a Factor Xa inhibitor. Its Boc group facilitates selective deprotection during coupling reactions, ensuring precise assembly of complex molecules. Recent studies explore its utility in protease inhibitors and kinase modulators.

Chemical Reactions Analysis

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of fluorine substitution on biological activity and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The carbamate group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • tert-butyl ((1S,2S)-2-amino-3,3-difluorocyclohexyl)carbamate (CAS 1374973-19-9): Molecular formula: C₁₁H₂₀F₂N₂O₂. Density: 1.14 g/cm³; predicted pKa: 10.86.
  • tert-butyl ((1R,2R)-2-amino-3,3-difluorocyclohexyl)carbamate (CAS 1109284-37-8): Exhibits mirrored spatial arrangement, which may alter its interaction with chiral environments in medicinal chemistry applications .

Ring Size and Substituent Variations

  • tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate (CAS 1638744-07-6): Smaller cyclopentyl ring (C₁₀H₁₈F₂N₂O₂ vs. C₁₁H₂₀F₂N₂O₂). Reduced steric hindrance and molecular weight (236.26 g/mol vs. 250.29 g/mol) may enhance metabolic stability but lower lipophilicity .
  • tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2):
    • Features a piperidine ring with a ketone group.
    • Higher polarity due to the ketone, affecting solubility and bioavailability .

Functional Group Modifications

  • tert-butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate (CAS 2703724-30-3): Incorporates a dimethylcarbamoyl group and oxalate counterion. Molecular weight increases to 375.42 g/mol, altering pharmacokinetic profiles (e.g., extended half-life) .

Key Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Predicted pKa
(1S,2R)-Isomer (hypothetical) C₁₁H₂₀F₂N₂O₂ 250.29 ~1.14 ~10.88
(1S,2S)-Isomer (1374973-19-9) C₁₁H₂₀F₂N₂O₂ 250.29 1.14 10.88
Cyclopentyl analog (1638744-07-6) C₁₀H₁₈F₂N₂O₂ 236.26 N/A N/A

Biological Activity

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C11_{11}H20_{20}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1109284-46-9

This compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structural characteristics allow it to interact effectively with target proteins, influencing their activity and contributing to its pharmacological effects.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated in the context of SARS-CoV-2 main protease inhibitors. In vitro assays demonstrated that certain analogs of this compound exhibited promising inhibitory activity against the viral protease, which is crucial for viral replication. The most notable findings include:

  • Inhibition Constant (Ki_i) : Values as low as 4 nM have been reported for structurally similar compounds.
  • Effective Concentration (EC50_{50}) : Inhibition of viral replication was observed at concentrations around 231 nM for certain analogs .

Enzyme Inhibition

The compound has also shown activity against various enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites has been studied extensively. For example:

  • Protease Inhibition : The compound's structure allows it to effectively bind to proteases, inhibiting their function and thus impacting processes such as protein digestion and viral replication.

Case Studies

Several case studies have been documented that illustrate the biological activity of this compound:

  • Study on SARS-CoV-2 Protease Inhibition :
    • A series of analogs were synthesized and tested for their ability to inhibit the main protease (Mpro) of SARS-CoV-2.
    • Results indicated that modifications to the carbamate structure could enhance potency and selectivity.
    • The most effective analogs demonstrated low cytotoxicity while maintaining high antiviral activity.
  • Metabolic Pathway Analysis :
    • Research focused on the compound's interaction with metabolic enzymes revealed potential applications in managing metabolic disorders.
    • The compound was shown to modulate enzyme activity related to glucose metabolism, indicating a possible role in diabetes management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralHigh potency against SARS-CoV-2 Mpro
Enzyme InhibitionEffective inhibition of proteases
Metabolic RegulationModulation of glucose metabolism enzymes

Q & A

Q. What are the primary synthetic routes for tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate?

A multi-step synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by stereoselective fluorination and cyclization. Key steps include:

  • Boc protection : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the amine .
  • Fluorination : Electrophilic or nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) to introduce difluoromethylene groups .
  • Cyclohexane ring formation : Intramolecular cyclization via SN2 mechanisms or ring-closing metathesis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for stereochemical purity .

Q. Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

  • NMR : 1^1H and 19^{19}F NMR to verify diastereotopic proton environments and fluorine coupling patterns. NOESY/ROESY correlations resolve cyclohexane chair conformations .
  • X-ray crystallography : Definitive stereochemical assignment using single-crystal diffraction (e.g., SHELX refinement) .
  • HPLC-MS : Chiral columns (e.g., Chiralpak IA/IB) to assess enantiomeric excess (>98% required for pharmaceutical intermediates) .

Q. What are its key applications in medicinal chemistry?

  • Protease inhibition : Acts as a β-secretase (BACE1) inhibitor scaffold for Alzheimer’s disease research .
  • NK1 receptor antagonism : Intermediate in synthesizing neurokinin-1 antagonists for emesis and depression studies .
  • Fluorinated building block : Enhances metabolic stability and bioavailability in drug candidates .

Advanced Research Questions

Q. How can stereochemical inversion during fluorination be minimized?

  • Optimized reaction conditions : Use low temperatures (−78°C) and anhydrous solvents to suppress racemization .
  • Chiral auxiliaries : Temporarily install directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .
  • Catalytic asymmetric fluorination : Employ transition-metal catalysts (e.g., Pd or Cu with chiral ligands) for enantioselective C–F bond formation .

Q. What computational methods predict the conformational stability of the difluorocyclohexyl ring?

  • Density Functional Theory (DFT) : Calculate energy barriers for chair-flip transitions; 3,3-difluorination typically locks the chair conformation due to 1,3-diaxial repulsion .
  • Molecular Dynamics (MD) simulations : Assess solvent effects (e.g., DMSO vs. water) on ring puckering and hydrogen-bonding interactions .

Q. How to reconcile contradictory bioactivity data in enzyme inhibition assays?

  • Standardize assay conditions : Control pH, ionic strength, and enzyme source (e.g., recombinant vs. tissue-extracted) .
  • Purity validation : Use HPLC (>99% purity) and ICP-MS to rule out metal contamination .
  • Docking studies : Compare binding poses in crystal structures (e.g., PDB 2KMZ) to identify assay-specific false positives .

Q. What strategies improve yields in Sonogashira or Suzuki coupling steps involving this carbamate?

  • Catalyst optimization : Use PdCl2_2(PPh3_3)2_2 with CuI co-catalyst for Sonogashira; Pd(PPh3_3)4_4/SPhos for Suzuki .
  • Microwave-assisted synthesis : Reduce reaction times (10–30 min vs. 12 h) and suppress side reactions .
  • Protecting group compatibility : Ensure Boc stability under basic/acidic coupling conditions .

Q. How does the 3,3-difluorocyclohexyl group influence pharmacokinetics?

  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic stability : Fluorine blocks cytochrome P450 oxidation at cyclohexyl positions, prolonging half-life in vivo .
  • Hydrogen-bonding : Difluorine’s electron-withdrawing effect strengthens interactions with protease active sites (e.g., BACE1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic IC50_{50} values?

  • Replicate assays : Use identical enzyme lots and substrate concentrations .
  • Control for stereochemistry : Verify enantiomeric purity via polarimetry or chiral HPLC .
  • Meta-analysis : Compare datasets using statistical tools (e.g., Grubbs’ test for outliers) .

Q. Why do synthetic yields vary between labs for the same protocol?

  • Trace moisture : Anhydrous conditions are critical for fluorination steps; use molecular sieves or rigorous solvent drying .
  • Catalyst aging : Freshly prepared Pd/C or Grubbs catalysts improve reproducibility .
  • Ambient oxygen : Conduct air-sensitive reactions under argon/N2_2 to prevent oxidation .

Methodological Tables

Parameter Typical Values References
Boc Protection Yield85–92% (THF, 0°C, 2 h)
Fluorination Yield70–78% (DAST, CH2_2Cl2_2, −78°C)
Enantiomeric Excess>98% (Chiralpak IA, hexane/i-PrOH)
LogP (Predicted)2.1–2.5 (ChemAxon)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.